3-[4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazol-2-yl]pyridine
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Overview
Description
3-[4,5-BIS(2,5-DIMETHYL-3-THIENYL)-1H-IMIDAZOL-2-YL]PYRIDINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with an imidazole ring, which is further substituted with two 2,5-dimethyl-3-thienyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,5-BIS(2,5-DIMETHYL-3-THIENYL)-1H-IMIDAZOL-2-YL]PYRIDINE typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethyl-3-thiophene with appropriate imidazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of solvents like chloroform or methanol and catalysts such as trifluoroacetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4,5-BIS(2,5-DIMETHYL-3-THIENYL)-1H-IMIDAZOL-2-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
3-[4,5-BIS(2,5-DIMETHYL-3-THIENYL)-1H-IMIDAZOL-2-YL]PYRIDINE has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[4,5-BIS(2,5-DIMETHYL-3-THIENYL)-1H-IMIDAZOL-2-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene rings may also contribute to the compound’s ability to participate in electron transfer processes, making it useful in photochemical applications .
Comparison with Similar Compounds
Similar Compounds
2-(Anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole: Known for its luminescent properties and solid-state photodimerization behavior.
4,5-bis[2,5-dimethyl(3-thienyl)]-1,3-azoles: Exhibit photochromic properties and are used in the development of photoresponsive materials.
Uniqueness
3-[4,5-BIS(2,5-DIMETHYL-3-THIENYL)-1H-IMIDAZOL-2-YL]PYRIDINE is unique due to its combination of a pyridine ring with an imidazole ring substituted with thiophene groups. This structural arrangement imparts distinct electronic and photophysical properties, making it valuable for applications in organic electronics and photochemistry.
Properties
Molecular Formula |
C20H19N3S2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-[4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazol-2-yl]pyridine |
InChI |
InChI=1S/C20H19N3S2/c1-11-8-16(13(3)24-11)18-19(17-9-12(2)25-14(17)4)23-20(22-18)15-6-5-7-21-10-15/h5-10H,1-4H3,(H,22,23) |
InChI Key |
WCHNSSKLVKXTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(N=C(N2)C3=CN=CC=C3)C4=C(SC(=C4)C)C |
Origin of Product |
United States |
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